molecular formula C14H14N2OS B2368594 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-12-9

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2368594
CAS No.: 927966-12-9
M. Wt: 258.34
InChI Key: XIMYGKBPDPDMOX-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a thienylcarbonyl group attached to it

Scientific Research Applications

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of 2-thienylcarbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-amine
  • 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-amine

Comparison: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is unique due to the position of the amine group on the quinoline ring. This structural variation can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications.

Properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYGKBPDPDMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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